molecular formula C13H15NO2S B153508 tert-Butyl benzo[b]thiophen-2-ylcarbamate CAS No. 89673-36-9

tert-Butyl benzo[b]thiophen-2-ylcarbamate

Cat. No. B153508
Key on ui cas rn: 89673-36-9
M. Wt: 249.33 g/mol
InChI Key: CNFLHJOYSZBEEL-UHFFFAOYSA-N
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Patent
US09434711B2

Procedure details

Compound 1-B (1.45 g, 5.81 mmol) was added to a solution of HCl in dioxane (4N, 20 mL), and the mixture was stirred at rt until all the starting material was consumed. The mixture was diluted with diethyl ether, the product collected by filtration, and washed with diethyl ether, to afford compound 1-C as an off-white solid (0.89 g, 83%). 1H-NMR (DMSO-d6): δ 6.43 (s, 1H), 6.8-7.2 (br s, 3H) superimposed on 7.05 (m, 1H) and 7.20 (m, 1H), 7.45 (d, 1H), 7.66 (d, 1H); MS: m/z 150.1 (MH+).
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:12][C:11]2[CH:13]=[CH:14][CH:15]=[CH:16][C:10]=2[CH:9]=1)(C)(C)C.[ClH:18]>O1CCOCC1>[ClH:18].[S:12]1[C:8]([NH2:7])=[CH:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC2=C(S1)C=CC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt until all the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was diluted with diethyl ether
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C2=C(C=C1N)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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